(E)-4-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide
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Overview
Description
(E)-4-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide is a complex organic compound that features a furan ring, a pyrrolidine ring, and a picolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide typically involves multiple steps, including the formation of the furan-2-yl acrylate, the pyrrolidine derivative, and the final coupling with picolinamide. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylate moiety can be reduced to form saturated derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the acrylate moiety can produce saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (E)-4-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide involves its interaction with specific molecular targets. The furan ring, pyrrolidine ring, and picolinamide moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)nicotinamide
- (E)-4-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)isonicotinamide
Uniqueness
(E)-4-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]pyrrolidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c18-17(22)15-10-13(5-7-19-15)24-14-6-8-20(11-14)16(21)4-3-12-2-1-9-23-12/h1-5,7,9-10,14H,6,8,11H2,(H2,18,22)/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNAJPHGBGSXLO-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)C=CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)/C=C/C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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